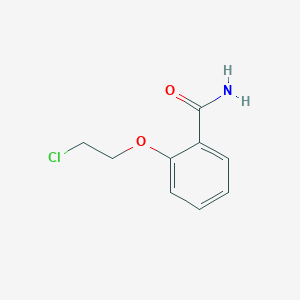
2-(2-Chloroethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-Chloroethoxy)benzamide” is a derivative of benzamide . Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . The compound “this compound” is also known by other names such as Phenetole, β-chloro-; β-Chlorophenetole; 1-Phenoxy-2-chloroethane; 2-Chloroethyl phenyl ether; 2-Phenoxyethyl chloride; β-Phenoxyethyl chloride .
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products are then purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 156.609 .Chemical Reactions Analysis
The reaction for the preparation of benzamide derivatives is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Physical and Chemical Properties Analysis
Benzamides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .科学的研究の応用
Biological Activity Analysis
2-(2-Chloroethoxy)benzamide, a benzamide derivative, has been explored for its diverse biological activities. For instance, benzamide compounds have shown significant biological activities against various strains of mycobacterial, bacterial, and fungal organisms. These compounds also demonstrated inhibition of photosynthetic electron transport in spinach chloroplasts, showcasing a spectrum of biological activity that is comparable or superior to standard drugs like isoniazid and ciprofloxacin (Imramovský et al., 2011).
Antiarhythmic Activity
Benzamides with trifluoroethoxy ring substituents have shown promising oral antiarrhythmic activity in mice. N-(piperidylalkyl)trifluoroethoxybenzamides, such as flecainide acetate, have been extensively studied for their antiarrhythmic effects and have progressed to clinical trials (Banitt et al., 1977).
Antitubercular and Antimicrobial Potential
In the pursuit of developing new therapeutic agents, this compound derivatives have been synthesized and evaluated for their antitubercular activity. Some of these derivatives have demonstrated significant in vitro anti-tubercular activity against Mycobacterium tuberculosis, with low cytotoxicity and promising IC50 values (Nimbalkar et al., 2018). Additionally, benzamide compounds have exhibited antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Ighilahriz-Boubchir et al., 2017).
Anticancer Activity
Research has shown that certain benzamide derivatives can be effective against cancer cells. For instance, alkylating benzamides have been tested for melanoma cytotoxicity and have shown higher toxicity against melanoma cells compared to standard cytostatics like dacarbazine (Wolf et al., 2004). Furthermore, benzamides coupled with amino acids or dipeptides have been evaluated for their antiproliferative activity and potential as sigma-1 receptor agonists, exhibiting significant cytotoxic activities against breast and liver cancer cell lines (Youssef et al., 2020).
Synthesis and Characterization Techniques
The synthesis and characterization of benzamide derivatives, including this compound, involve various techniques. For example, copper-catalyzed intramolecular O-arylation has been utilized for efficient benzoxazole synthesis from benzamides (Wu et al., 2014). Such methods highlight the versatile chemical properties and potential applications of these compounds in medicinal chemistry.
特性
IUPAC Name |
2-(2-chloroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLHSDOLOPJHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride](/img/no-structure.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2659138.png)
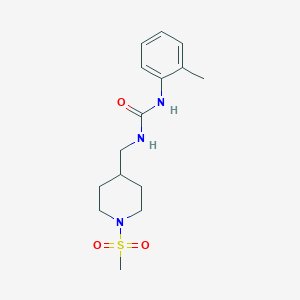
![1-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2659143.png)
![8-chloro-2-(2-(3-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2659145.png)
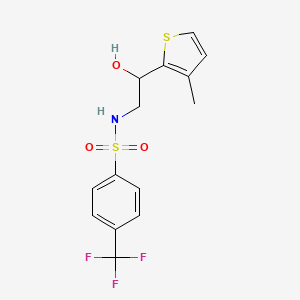
![1-(4-fluorophenyl)-4-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2659147.png)
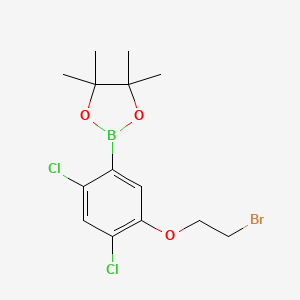
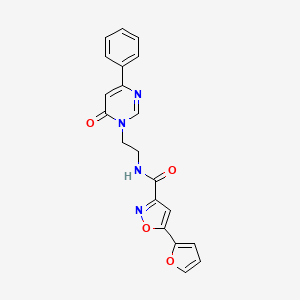
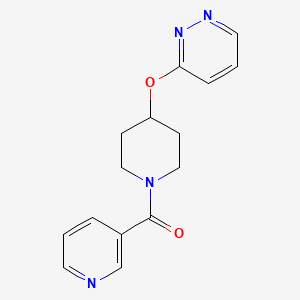
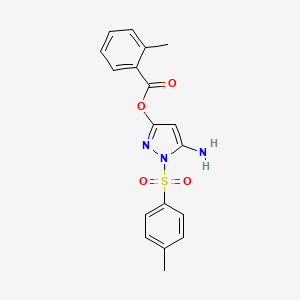
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2659155.png)
![1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2659156.png)

